molecular formula C13H13BrN2 B7869169 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B7869169
M. Wt: 277.16 g/mol
InChI Key: UOLMBYHWTRHLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a chemical compound characterized by its bromine atom and tetrahydropyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the bromination of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole using bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to meet commercial standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.

Biology: In biological research, 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is studied for its potential biological activity. It may serve as a lead compound for drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents.

Industry: In the chemical industry, this compound is utilized in the synthesis of various organic compounds. Its reactivity and stability make it valuable for industrial applications.

Mechanism of Action

The mechanism by which 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exerts its effects involves interactions with specific molecular targets. The bromine atom and the tetrahydropyridine ring play crucial roles in these interactions, affecting various biochemical pathways.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

  • Receptor Binding: It may bind to receptors, influencing signal transduction processes.

Comparison with Similar Compounds

  • 6-Bromo-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: This compound is structurally similar but has an additional benzyl group.

  • 4-Bromo-1,2,3,6-tetrahydropyridine: A simpler compound lacking the indole ring.

Properties

IUPAC Name

6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLMBYHWTRHLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 4
6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 5
Reactant of Route 5
6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 6
Reactant of Route 6
6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.